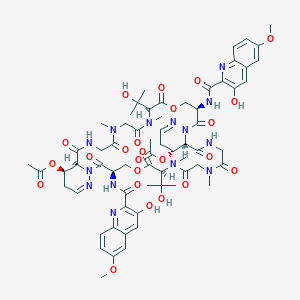
Monoacetyl-luzopeptin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoacetyl-luzopeptin B is a member of the luzopeptin family, which are cyclic decadepsipeptides known for their potent antitumor, antibacterial, and antiviral activities . These compounds are produced by actinomycetes and have a unique ability to intercalate into the DNA helix, disrupting its function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of monoacetyl-luzopeptin B involves the acetylation of luzopeptin B at the 4-hydroxy group of one of its 4-hydroxy-Δ-piperazic acid residues . This process typically requires the use of acetylating agents under controlled conditions to ensure selective acetylation.
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes using genetically engineered strains of actinomycetes . These strains are optimized to produce high yields of the compound, which is then purified through a series of chromatographic techniques.
化学反应分析
Types of Reactions
Monoacetyl-luzopeptin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups such as alkyl or aryl groups .
科学研究应用
Monoacetyl-luzopeptin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA intercalation and its effects on DNA structure and function.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its antitumor properties, particularly in the treatment of leukemia and other cancers.
Industry: Used in the development of new antibiotics and antiviral drugs.
作用机制
Monoacetyl-luzopeptin B exerts its effects by intercalating into the DNA helix, disrupting its structure and function . This intercalation prevents the DNA from being properly replicated and transcribed, leading to cell death. The compound specifically targets the minor groove of the DNA helix, where it binds tightly and inhibits the activity of DNA polymerases and other enzymes involved in DNA replication .
相似化合物的比较
Similar Compounds
Luzopeptin A: Another member of the luzopeptin family, known for its potent antitumor activity.
Echinomycin: A bisintercalator with similar DNA-binding properties and antitumor activity.
Thiocoraline: A cyclic octadepsipeptide with strong antitumor and antibacterial properties.
Uniqueness
Monoacetyl-luzopeptin B is unique in its selective acetylation, which enhances its biological activity compared to other luzopeptins . This selective modification allows it to intercalate more effectively into the DNA helix, making it a potent antitumor agent .
属性
分子式 |
C64H78N14O24 |
|---|---|
分子量 |
1427.4 g/mol |
IUPAC 名称 |
[(3R,7S,16S,17R,23R,27S,36S,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |
InChI |
InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43-,44-,51+,52+,53-,54-/m1/s1 |
InChI 键 |
QMZVWFQMMLKHLS-ODLYDHCOSA-N |
手性 SMILES |
CC(=O)O[C@@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
规范 SMILES |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
同义词 |
BBM 928A BBM-928 A BBM-928A luzopeptin A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















